methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a methoxyethyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves coupling the indole and thiazole moieties through an amide bond formation, typically using carbodiimide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and increase yield. The use of automated synthesis platforms and high-throughput screening can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, alcohol derivatives, and various substituted indole compounds .
Scientific Research Applications
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The thiazole ring can interact with metal ions and other biomolecules, influencing cellular processes . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and metal ion chelation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: Share the indole moiety and exhibit similar biological activities.
Thiazole-4-carboxylate derivatives: Share the thiazole ring and have comparable chemical reactivity.
Methoxyethyl-substituted compounds: Contain the methoxyethyl group and show similar physicochemical properties.
Uniqueness
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of its structural features, which confer distinct biological activities and chemical reactivity. The presence of both indole and thiazole moieties allows for diverse interactions with biological targets, making it a versatile compound for scientific research .
Properties
Molecular Formula |
C20H23N3O4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 2-[[1-(2-methoxyethyl)indole-4-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O4S/c1-12(2)17-16(19(25)27-4)21-20(28-17)22-18(24)14-6-5-7-15-13(14)8-9-23(15)10-11-26-3/h5-9,12H,10-11H2,1-4H3,(H,21,22,24) |
InChI Key |
VGFASNHPJGRUBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC)C(=O)OC |
Origin of Product |
United States |
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